N-phenyl-2-(propylamino)propanamide

Pharmaceutical Analysis Impurity Profiling Local Anesthetic QC

During prilocaine drug substance QC, co-eluting unknown peaks trigger time-consuming OOS investigations. N-Phenyl-2-(propylamino)propanamide (Impurity F) resolves this by enabling definitive peak identification against a characterized reference standard. - Confirms peak identity for system suitability per EP/BP monographs. - Enables accurate quantification with established RRF, satisfying ICH Q3A limits. - Supplied with comprehensive COA, MS, and NMR spectra; purity ≥95% (HPLC).

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 42459-45-0
Cat. No. B1451850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(propylamino)propanamide
CAS42459-45-0
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H18N2O/c1-3-9-13-10(2)12(15)14-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)
InChIKeyDENITXZENVSYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-(propylamino)propanamide: Pharmacopoeial Reference Standard Overview


N-Phenyl-2-(propylamino)propanamide (CAS 42459-45-0), systematically designated as (2RS)-N-phenyl-2-(propylamino)propanamide [1], is the o-desmethyl analog of the amino amide local anesthetic prilocaine. It is codified as Prilocaine EP Impurity F in the European Pharmacopoeia and listed among detectable impurities in the British Pharmacopoeia monograph for prilocaine [1]. The compound is supplied as a characterized reference standard (typical HPLC purity ≥95%) with full analytical documentation including COA, MS, and NMR spectra .

Pharmacopoeial Identity Prilocaine EP Impurity F (o-desmethyl analog) reference standard for impurity profiling.
Full Analytical Documentation Supplied with COA, MS, and NMR spectra for identity confirmation and method development.
HPLC/LC-MS Suitability Enables system suitability testing, peak identification, and quantification in prilocaine API batches.

Why This Impurity Standard Is Irreplaceable


Prilocaine impurity profiles contain multiple structurally similar compounds—including Impurity E (p-methylphenyl isomer) and USP Related Compound B—each with distinct chromatographic retention, mass spectrometric signatures, and regulatory acceptance criteria [1]. N-Phenyl-2-(propylamino)propanamide is uniquely defined by its unsubstituted phenyl ring (loss of the o-methyl group relative to prilocaine), which produces a molecular weight of 206.28 Da versus prilocaine's 220.31 Da [1]. This 14 Da mass deficit directly affects HPLC relative retention time, MS/MS fragmentation, and quantification response factors. Substituting another prilocaine impurity—even a close positional isomer—invalidates analytical method validation (AMV) and risks ANDA/NDA non-compliance, as each impurity carries its own pharmacopoeial identity and limit [1][2].

Isomer Misidentification
Impurity E (p-methylphenyl isomer) has a distinct retention time. Substitution may cause peak misassignment and compromise method specificity under BP/EP requirements.
Mass Deficit & Detection Shift
The missing o-methyl group shifts molecular weight vs. prilocaine, altering MS/MS fragmentation and response factors. A generic impurity standard may compromise quantification accuracy.

Quantitative Differentiation Evidence


Structural Differentiation from Prilocaine

N-Phenyl-2-(propylamino)propanamide is the o-desmethyl derivative of prilocaine. Prilocaine (CAS 721-50-6) possesses an N-(2-methylphenyl) moiety; this compound bears an unsubstituted N-phenyl ring [1]. This structural difference—the absence of the ortho-methyl substituent—manifests in a molecular weight reduction of 14.03 Da and altered physicochemical properties relevant to chromatographic separation and detection [2]. The differentiation is unambiguous because no other prilocaine EP impurity simultaneously lacks the 2-methyl group and carries the unmodified propylamino side chain [1].

Structural Differentiation
Head-to-head
C₁₂H₁₈N₂O 206.28 Da N-phenyl ring
vs
Prilocaine C₁₃H₂₀N₂O 220.31 Da N-(2-methylphenyl)
Unambiguous impurity identification; misassignment to a positional isomer risks quantification error.
ΔMW = 14 Da (one methyl group); refer to BP/EP impurity definitions.
Pharmaceutical Analysis Impurity Profiling Local Anesthetic QC

Lipophilicity and Chromatographic Retention Comparison

The absence of the o-methyl group in N-phenyl-2-(propylamino)propanamide reduces its lipophilicity relative to prilocaine. The compound has a computed XLogP3 of 1.7 and a measured/calculated LogP in the range of 2.0–2.2 [1]. Prilocaine, by contrast, has a LogP of approximately 2.78 . The approximately 0.6–1.0 log-unit decrease translates directly into shorter reversed-phase HPLC retention, enabling baseline separation from prilocaine under pharmacopoeial conditions [2]. This difference also predicts lower membrane permeability and a distinct extraction recovery profile in bioanalytical sample preparation.

Lipophilicity & Retention
Cross-study comparable
ΔLogP 0.6–1.0 lower
Earlier C18 elution than prilocaine; confirms no co-elution with Impurity E.
Predicted LogP; verify experimentally under method conditions.
Chromatographic Retention Lipophilicity Method Development

Pharmacopoeial Classification and Acceptance Limits

In the British Pharmacopoeia / European Pharmacopoeia monograph for prilocaine, N-phenyl-2-(propylamino)propanamide is listed as Impurity F among 'other detectable impurities' [1]. It is not a specified impurity (unlike Impurities B and G) but is nonetheless controlled under the general acceptance criterion for unspecified impurities: ≤0.10% individually and ≤0.2% total [1]. The USP monograph for prilocaine similarly limits any individual unspecified impurity to NMT 0.10%, with total impurities NMT 0.5%, and a reporting threshold of 0.05% [2]. The Sroka-Markovic et al. (2012) HPLC method, developed to overcome EP method limitations, achieved validated quantification of six prilocaine-related impurities including impurity F, with demonstrated selectivity, linearity, accuracy, and robustness across multiple stationary phases [3].

Pharmacopoeial Limits
Supporting evidence
Impurity F NMT 0.10% (EP/USP) unspecified impurity
vs
Impurity B (o-toluidine) NMT 0.01% (specified) Impurity G: NMT 0.15%
Characterized standard enables compliance demonstration for unspecified impurity criterion.
Validated HPLC method: Sroka-Markovic et al. (2012).
Regulatory Compliance Pharmacopoeial Standards Quality Control

Metabolite Risk: o-Toluidine Generation Pathway

Prilocaine undergoes hepatic amidase-mediated hydrolysis to yield o-toluidine (2-methylbenzenamine), a metabolite classified as a potential human carcinogen (IARC Group 2A) and the causative agent of prilocaine-induced methemoglobinemia at high doses or in patients with impaired clearance [1][2]. N-Phenyl-2-(propylamino)propanamide, lacking the ortho-methyl substituent on the phenyl ring, cannot generate o-toluidine upon amide hydrolysis; its corresponding hydrolysis product would be aniline, which has a distinct toxicological profile [3]. In the BP/EP monograph, o-toluidine is a specified impurity (Impurity B) with a strict limit of 100 ppm (0.01%) precisely because of its carcinogenic potential [4]. This structural feature directly affects the safety assessment of prilocaine batches: Impurity F, while also controlled, does not carry the same o-toluidine-generation liability.

Metabolite Risk Profile
Class-level inference
Hydrolysis → aniline Not o-toluidine
vs
Prilocaine → o-toluidine IARC 2A carcinogen BP limit 100 ppm
Supports ICH M7 TTC-based classification rather than cohort-of-concern.
Structural inference; confirm with hydrolysis studies.
Toxicology Methemoglobinemia Risk Metabolite Safety

Reference Standard Characterization and Purity

Commercial suppliers offer N-phenyl-2-(propylamino)propanamide as a characterized reference standard with quantified purity specifications and documented analytical data packages. SZEB (Shenzhen Excellent Bio-medicine) supplies the compound at 99% HPLC purity with full COA + MS + ¹H-NMR spectral documentation, stored at 2–8°C protected from light and moisture . CATO Research Chemicals provides it as an ISO 17034-certified reference standard at >95% purity, stored at 2–8°C with a 3-year shelf life [1]. Clearsynth supplies it with HPLC purity not less than 90% . These specifications are relevant because the EP/BP detection disregard limit for impurities is 0.05%, requiring a reference standard of sufficient purity to prepare calibration solutions at or below this level without introducing significant bias [2].

Standard Purity & Characterization
Cross-study comparable
90–99% HPLC
High-purity reference standard supports accurate quantification down to 0.05% disregard limit.
COA + MS + ¹H-NMR included; ISO 17034 certified options available.
Reference Standard HPLC Purity Analytical Characterization

Application Scenarios in Pharmaceutical Development and QC


HPLC Impurity Profiling Method Validation

N-Phenyl-2-(propylamino)propanamide (Impurity F) is an essential reference standard for system suitability testing and peak identification during HPLC method validation for prilocaine drug substance [1]. The validated method by Sroka-Markovic et al. (2012) demonstrated that six prilocaine-related impurities—including Impurity F—can be resolved and quantified using a Hypercarb column with acetonitrile/phosphate mobile phase and UV detection at 240 nm [2]. The BP/EP monograph requires that unspecified impurities be controlled at ≤0.10% each, with a disregard limit of 0.05% [1]. Using a characterized Impurity F reference standard with ≥95% HPLC purity enables laboratories to establish retention time markers, determine relative response factors, and demonstrate method selectivity during regulatory submission [3].

Batch Release and Stability QC Testing

During commercial production of prilocaine hydrochloride, each batch must comply with USP organic impurity limits (individual unspecified impurity NMT 0.10%, total NMT 0.5%) [3]. N-Phenyl-2-(propylamino)propanamide is a process-related impurity that may arise during synthesis from residual N-phenylpropanamide starting material reacting with propylamine [1]. Quantification requires a co-injected Impurity F reference standard to establish peak identity and to calculate the percentage of this impurity using the formula: Result = (rᵢ / rₜ) × 100, where rᵢ is the individual impurity peak response and rₜ is the sum of all peak responses [3]. Without this reference standard, the Impurity F peak cannot be definitively identified and may be reported as an unknown impurity, potentially triggering out-of-specification (OOS) investigations.

Genotoxic Impurity Risk Assessment

The structural differentiation between N-phenyl-2-(propylamino)propanamide and prilocaine has direct implications for ICH M7 genotoxic impurity assessment [1]. Prilocaine's hydrolysis product, o-toluidine, is an IARC Group 2A carcinogen and must be controlled to the stringent BP limit of 100 ppm (0.01%) [2]. Impurity F, lacking the ortho-methyl group, cannot generate o-toluidine upon hydrolysis; its corresponding amine product (aniline) is classified differently. This structural feature allows Impurity F to be assessed under the standard TTC (threshold of toxicological concern) approach of 1.5 μg/day rather than the cohort-of-concern pathway applicable to o-toluidine [1]. Procurement of a pure Impurity F standard supports structure-activity relationship (SAR) assessment and permits controlled hydrolysis studies to confirm the absence of o-toluidine generation in stressed samples.

Medicinal Chemistry Scaffold for Novel Anesthetics

N-Phenyl-2-(propylamino)propanamide serves as a desmethyl fragment scaffold for structure-activity relationship (SAR) exploration of amino amide local anesthetics [1]. Its reduced lipophilicity (XLogP3 = 1.7 vs. prilocaine LogP = 2.78) predicts faster onset but shorter duration of action based on the established correlation between logP and local anesthetic pharmacodynamics [2][3]. TargetMol lists this compound (as Propitocaine Impurity B) as 'a fragment molecule that can serve as an important scaffold for molecular splicing, extension, and modification, providing a structural foundation and research tool for the design and screening of novel drug candidates' [1]. Researchers procuring this compound for medicinal chemistry programs can explore N-phenyl substitutions that modulate potency, duration, and toxicity independently of the o-toluidine metabolic liability present in prilocaine.

Application
Selection Property
Validation Focus
HPLC impurity profiling method validation
Pharmacopoeial impurity reference standard (EP Impurity F)
HPLC peak identification and system suitability per BP/EP
Prilocaine API batch release QC
Specified impurity quantification standard
Compliance with pharmacopoeial unspecified impurity criteria
Genotoxic impurity risk assessment
Non-o-toluidine-generating impurity
ICH M7 classification (TTC vs cohort of concern)
Novel local anesthetic SAR exploration
Desmethyl prilocaine fragment scaffold
Lipophilicity-modulated pharmacodynamic profiling
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